molecular formula C18H12F2N4 B12904232 N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-78-6

N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B12904232
CAS No.: 849199-78-6
M. Wt: 322.3 g/mol
InChI Key: VAHHTDIPWRZGKB-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These are heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require prolonged heating in refluxing solvents such as dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazine rings.

Scientific Research Applications

N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and modulate GABA A receptors sets it apart from other similar compounds.

Properties

CAS No.

849199-78-6

Molecular Formula

C18H12F2N4

Molecular Weight

322.3 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C18H12F2N4/c19-13-7-4-8-14(20)17(13)23-18-16-9-21-11-24(16)15(10-22-18)12-5-2-1-3-6-12/h1-11H,(H,22,23)

InChI Key

VAHHTDIPWRZGKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=C(C=CC=C4F)F

Origin of Product

United States

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